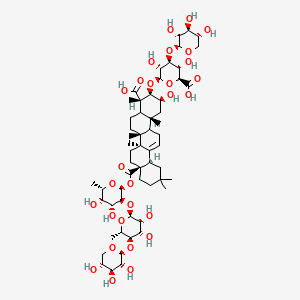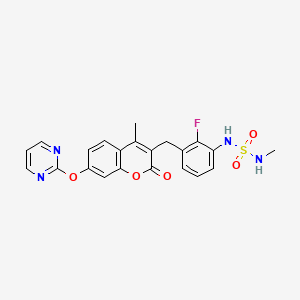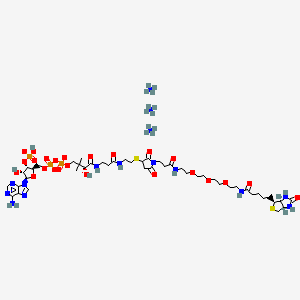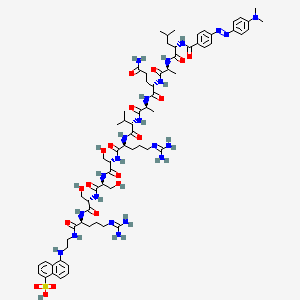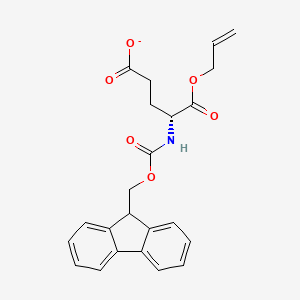
Fmoc-D-Glu-OAll
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Glu-OAll, also known as N-α-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and an allyl ester protecting group on the carboxyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-OAll typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-glutamic acid with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Glu-OAll undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be cleaved using palladium catalysts in the presence of nucleophiles like morpholine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts and morpholine for allyl ester cleavage.
Coupling: DCC or HATU as coupling agents; DMAP as a catalyst.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used for further modifications.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Glu-OAll is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of Fmoc-D-Glu-OAll involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during the coupling reactions, preventing unwanted side reactions. The allyl ester group protects the carboxyl side chain, allowing selective deprotection and further functionalization. The compound interacts with various coupling agents and catalysts to form peptide bonds, contributing to the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Glu-OAll: The L-isomer of Fmoc-D-Glu-OAll, used similarly in peptide synthesis.
Fmoc-Glu(OtBu)-OH: A tert-butyl ester-protected derivative of glutamic acid.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.
Uniqueness
This compound is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This can influence the folding and biological activity of the synthesized peptides, making it valuable for specific applications in peptide research and drug development .
Eigenschaften
Molekularformel |
C23H22NO6- |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |
InChI-Schlüssel |
ORKKMGRINLTBPC-HXUWFJFHSA-M |
Isomerische SMILES |
C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


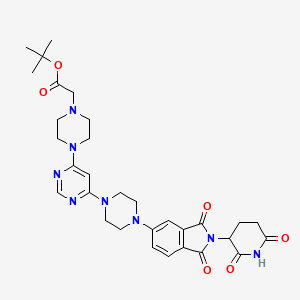
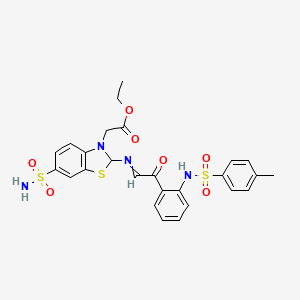
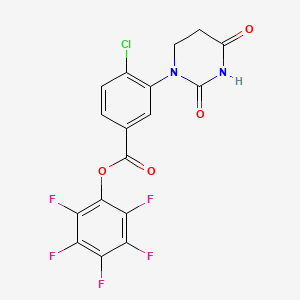



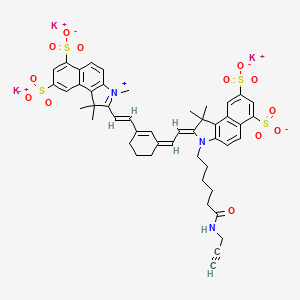

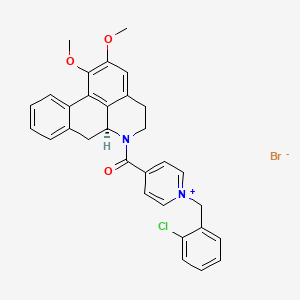
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
